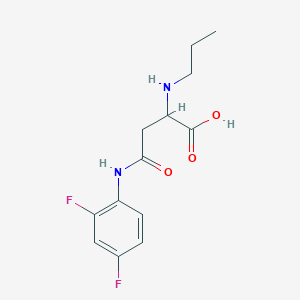

4-((2,4-Difluorophenyl)amino)-4-oxo-2-(propylamino)butanoic acid

Description

The compound 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(propylamino)butanoic acid (hereafter referred to as the "target compound") is a substituted butanoic acid derivative. Its structure features:

- A 4-oxobutanoic acid backbone (central four-carbon chain with a ketone and carboxylic acid group).

- A 2,4-difluorophenylamino substituent at position 2.

- A propylamino group at position 2.

Properties

IUPAC Name |

4-(2,4-difluoroanilino)-4-oxo-2-(propylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2O3/c1-2-5-16-11(13(19)20)7-12(18)17-10-4-3-8(14)6-9(10)15/h3-4,6,11,16H,2,5,7H2,1H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRZYVQSIJQNTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(CC(=O)NC1=C(C=C(C=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(propylamino)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the difluorophenyl intermediate:

Amidation: The difluorophenyl intermediate is then reacted with an appropriate amine, such as propylamine, under controlled conditions to form the amide bond.

Oxidation: The resulting compound undergoes oxidation to introduce the oxo group, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Difluorophenyl)amino)-4-oxo-2-(propylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxo group or other functional groups present in the molecule.

Common Reagents and Conditions

Oxidizing agents: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used for oxidation reactions.

Reducing agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents employed in reduction reactions.

Substitution reagents: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.

Scientific Research Applications

Cancer Treatment

One of the primary applications of this compound is in oncology. Research indicates that compounds with similar structures can act as inhibitors of receptor tyrosine kinases (RTKs), particularly the MET receptor, which is implicated in various cancers. The inhibition of MET has been associated with reduced tumor growth and metastasis in preclinical models .

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant anti-proliferative effects against cancer cell lines by targeting the MET pathway. The results showed a dose-dependent decrease in cell viability, suggesting potential for development as a therapeutic agent .

Inflammatory Disorders

The compound also shows promise in treating inflammatory diseases. Its ability to modulate signaling pathways involved in inflammation makes it a candidate for further research into conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Study:

In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokine production in macrophages, indicating a potential mechanism for reducing inflammation .

Neurological Disorders

Emerging research suggests that this compound may have neuroprotective properties. Compounds with similar structures have been investigated for their ability to cross the blood-brain barrier and exert effects on neuroinflammation and neurodegeneration.

Case Study:

A recent study found that derivatives of this class could protect neuronal cells from oxidative stress-induced damage, highlighting their potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Pharmacological Mechanisms

The pharmacological actions of 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(propylamino)butanoic acid primarily involve modulation of key signaling pathways:

- Tyrosine Kinase Inhibition: By inhibiting RTKs like MET, the compound can disrupt pathways that lead to tumor growth and metastasis.

- Anti-inflammatory Action: It may reduce inflammation by inhibiting cytokine release and modulating immune cell activity.

- Neuroprotection: Potential mechanisms include reducing oxidative stress and inflammation within neural tissues.

Mechanism of Action

The mechanism of action of 4-((2,4-Difluorophenyl)amino)-4-oxo-2-(propylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to these targets, while the oxo and propylamino groups contribute to the overall activity of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

The target compound belongs to a broader class of 4-oxobutanoic acid derivatives with diverse substituents. Below is a detailed comparison with structurally or functionally related analogs:

Structural Analogs from Evidence

Table 1: Key Structural and Spectral Comparisons

*Calculated based on molecular formula.

Key Observations:

Backbone Variations: The target compound shares the 4-oxobutanoic acid core with MCPB and AB3649 but differs in substituent types. MCPB has a phenoxy group, making it a synthetic auxin herbicide, while the target compound’s amino groups may reduce herbicidal activity but enhance binding to enzymatic targets .

Substituent Effects: Fluorine vs. Halogens: The 2,4-difluorophenyl group in the target compound increases electronegativity and metabolic stability compared to bromophenyl () or chlorophenoxy (MCPB) groups. Fluorine’s small size also minimizes steric hindrance .

Spectral Signatures :

- The absence of νS-H in the target compound (unlike ’s thiol-containing analogs) confirms a stable thione tautomer, similar to triazole derivatives in .

Biological Activity

4-((2,4-Difluorophenyl)amino)-4-oxo-2-(propylamino)butanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular structure of the compound is characterized by the following:

- Molecular Formula : C12H14F2N2O3

- Molecular Weight : 270.25 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of a substituted butanoic acid framework, followed by the introduction of the difluorophenyl group through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to modulate enzyme activities and receptor interactions, which can lead to therapeutic effects in various diseases.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance, derivatives of similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria. The disk diffusion method has been employed to assess antimicrobial efficacy, revealing that compounds with similar structures exhibit varying degrees of inhibition against microbial strains.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Compound A | High | Moderate |

| Compound B | Moderate | High |

| Compound C | Low | High |

Anticancer Potential

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Studies

-

Antimicrobial Evaluation :

A study conducted by researchers evaluated the antimicrobial effects of structurally related compounds. Results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens . -

Anticancer Activity :

In vitro assays showed that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through mitochondrial pathways and increased levels of pro-apoptotic factors . -

Inflammation Modulation :

Another aspect of research has focused on the anti-inflammatory properties of this compound. In animal models, it has been shown to reduce markers of inflammation, indicating its potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.